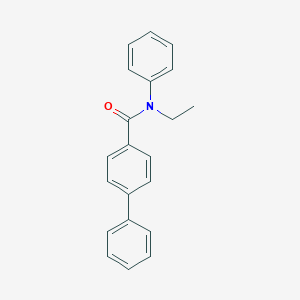![molecular formula C18H18N2O3S B274506 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B274506.png)
6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one, also known as DMXAA, is a small molecule drug that has been extensively studied for its potential use in cancer therapy. DMXAA was first identified as a potent inducer of tumor necrosis factor-alpha (TNF-α) in mice and was subsequently found to have anti-tumor activity in a variety of preclinical models.
Wirkmechanismus
The mechanism of action of 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one is not fully understood. It is known to induce the production of TNF-α, which is a cytokine that plays a critical role in the immune response to cancer. TNF-α has been shown to have anti-tumor activity by inducing apoptosis, inhibiting angiogenesis, and activating immune cells. This compound has also been shown to activate the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines that have anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to inducing the production of TNF-α and activating the STING pathway, this compound has been shown to inhibit angiogenesis, induce apoptosis, and activate immune cells. This compound has also been shown to have anti-inflammatory effects, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one is that it has been extensively studied in preclinical models, and its mechanism of action is relatively well understood. This makes it a promising candidate for further development as a cancer therapy. However, this compound has also been shown to have limitations in terms of its efficacy and toxicity. For example, this compound has been shown to have variable efficacy in different tumor models, and it can cause significant toxicity in some cases.
Zukünftige Richtungen
There are a number of future directions for research on 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one. One area of interest is the development of combination therapies that include this compound and other anti-cancer agents. Another area of interest is the development of biomarkers that can be used to predict which patients are most likely to respond to this compound. Finally, there is interest in developing new analogs of this compound that may have improved efficacy and/or reduced toxicity.
Synthesemethoden
The synthesis of 6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one involves a multi-step process starting from commercially available 2,3-dimethylquinoxaline. The first step involves the reaction of 2,3-dimethylquinoxaline with paraformaldehyde in the presence of sodium methoxide to form 6,7-dimethylquinoxaline-2,3-dione. This intermediate is then reacted with p-toluenesulfonyl chloride in the presence of triethylamine to form this compound, which is the final product.
Wissenschaftliche Forschungsanwendungen
6,7-dimethyl-3-{[(4-methylphenyl)sulfonyl]methyl}quinoxalin-2(1H)-one has been extensively studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of preclinical models, including mouse models of melanoma, lung cancer, and colon cancer. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
Molekularformel |
C18H18N2O3S |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
6,7-dimethyl-3-[(4-methylphenyl)sulfonylmethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C18H18N2O3S/c1-11-4-6-14(7-5-11)24(22,23)10-17-18(21)20-16-9-13(3)12(2)8-15(16)19-17/h4-9H,10H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
IQLNSPJXALFVHL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C=C(C(=C3)C)C)NC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=NC3=C(C=C(C(=C3)C)C)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![ethyl 6-bromo-2-[(diethylamino)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B274432.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
![1-[2-[(diethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B274436.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B274437.png)






![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)
![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)